2,4,5-Trichlorophenol
Overview
Description
2,4,5-Trichlorophenol (TCP) is a chlorinated phenolic compound that has been identified as a urinary metabolite of hexachlorobenzene (HCB) in rats. This compound can be isolated from urine and has been characterized using various spectroscopic methods, confirming its identity .
Synthesis Analysis
The synthesis of TCP and its derivatives has been explored in several studies. One method involves the conversion of hexachlorocyclohexane isomers into 1,2,4-trichlorobenzene, which is then transformed into 2,5-dichlorophenol. This intermediate can be further reacted to produce 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a related compound, with an overall yield of 40-50% based on the hexachlorocyclohexane . Another synthesis route for a related compound, 2,5-dichlorophenol, starts from 1,2,4-trichlorobenzene and involves alkaline hydrolyzation in the presence of a phase transfer catalyst (PTC), yielding a high purity product .
Molecular Structure Analysis
The molecular structure of TCP-related compounds has been studied using X-ray diffraction. For example, the crystal structure of a derivative formed by ring contraction and halolactonization of 2,6-dichlorophenols has been determined, providing insights into the molecular configurations and interactions of these chlorinated compounds .
Chemical Reactions Analysis
TCP undergoes various chemical reactions, including peroxidase-catalyzed oxidation. This reaction, studied using horseradish peroxidase (HRP) as a model, leads to the formation of 2,6-dichloro-1,4-benzoquinone as a major product. The process also involves the formation of phenoxyl radical intermediates, which have been detected and characterized by electron paramagnetic resonance (EPR) spectroscopy .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of TCP, the studies do imply that TCP has distinct spectroscopic features that can be used for its identification and characterization. These include ultraviolet (UV) absorbance, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry, which are typical methods used to determine such properties .
Scientific Research Applications
Environmental Impact and Toxicity
2,4,5-Trichlorophenol (TCP) has been studied for its environmental impact and toxicity. One notable aspect is its role in the formation of dioxins, which are significant environmental pollutants. For example, TCP was identified as a precursor in the formation of 2,3,7,8-tetrachlorodibenzodioxin, a highly toxic compound, during the manufacturing process of 2,4,5-trichlorophenol (Milnes, 1971). Moreover, the exposure to dioxins, often associated with TCP production and usage, has been linked to an increased risk of soft-tissue sarcoma (Fingerhut & Halperin, 1983).
Detection and Monitoring Techniques
Advancements in detection and monitoring techniques for TCP have been a focus of recent research. A study reported the development of molecularly imprinted polymers capped Mn-doped ZnS quantum dots for the sensitive and selective detection of 2,4,5-TCP in water (Wei et al., 2014). This represents a significant step forward in environmental monitoring of TCP.
Wastewater Treatment and Removal
Research has also been conducted on methods to remove TCP from wastewater. For example, a study explored the use of hydrogen peroxide and ultraviolet irradiation (H2O2/UV) for the total organic carbon (TOC) removal of 2,4,5-TCP from synthetic wastewater, showing effective degradation (Hou, Tsuneda, & Hirata, 2001).
Microbial Tolerance and Biodegradation
Studies have also focused on the tolerance of microorganisms to TCP and its biodegradation. For instance, an investigation into the microbial communities from polluted and pristine sites of a river showed varying tolerance levels to TCP, providing insights into environmental resilience and bioremediation strategies (Godoy et al., 1999).
Health and Occupational Safety
There has been research on the health effects of occupational exposure to TCP. A mortality analysis of employees engaged in the manufacture of 2,4,5-trichlorophenoxyacetic acid, a related compound, did not find adverse effects within the scope of the study, contributing to the understanding of occupational safety concerning TCP and its derivatives (Ott, Holder, & Olsen, 1980).
Safety And Hazards
properties
IUPAC Name |
2,4,5-trichlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJGJYXLEPZJPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O, Array | |
Record name | 2,4,5-TRICHLOROPHENOL | |
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Record name | 2,4,5-TRICHLOROPHENOL | |
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Related CAS |
136-32-3 (hydrochloride salt), 35471-43-3 (potassium salt) | |
Record name | 2,4,5-Trichlorophenol | |
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DSSTOX Substance ID |
DTXSID4024359 | |
Record name | 2,4,5-Trichlorophenol | |
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Molecular Weight |
197.4 g/mol | |
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Physical Description |
2,4,5-trichlorophenol appears as colorless needles, gray flakes or off-white lumpy solid. Phenolic odor. Formerly used as a fungicide and bactericide., Colorless to gray solid with a strong odor of phenol; [HSDB] White powder; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | 2,4,5-TRICHLOROPHENOL | |
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Record name | 2,4,5-Trichlorophenol | |
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Record name | 2,4,5-TRICHLOROPHENOL | |
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Boiling Point |
487 °F at 760 mmHg (NTP, 1992), 262 °C, Sublimes. BP: 248 °C at 746 mm Hg; 253 °C at 760 mm Hg; pK (25 °C) 7.37, 253 °C | |
Record name | 2,4,5-TRICHLOROPHENOL | |
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Record name | 2,4,5-TRICHLOROPHENOL | |
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Flash Point |
133.0 °C (271.4 °F) (Closed cup), 133 °C c.c. | |
Record name | 2,4,5-TRICHLOROPHENOL | |
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Record name | 2,4,5-TRICHLOROPHENOL | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), In water, 1,200 mg/L at 25 °C, In water, 8.82X10+2 mg/kg at 25 °C, Solubility (g/100 g solvent, 25 °C): 615 acetone; 163 benzene; 51 carbon tetrachloride; 525 ether; 30, 525 denatured alc formula; 615 methanol; 56 liquid petrolatum at 50 °C; 79 soybean oil; 122 toluene, Very soluble in ethanol, ethyl ether, benzene; soluble in acetic acid, Solubility in water, g/l at 20 °C: 1.2 (poor) | |
Record name | 2,4,5-TRICHLOROPHENOL | |
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Record name | 2,4,5-TRICHLOROPHENOL | |
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Density |
1.678 at 77 °F (NTP, 1992) - Denser than water; will sink, Specific gravity: 1.678 at 25 °C/4 °C, 1.68 g/cm³ | |
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Vapor Density |
greater than 1 (NTP, 1992) (Relative to Air), Relative vapor density (air = 1): 6.8 | |
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Vapor Pressure |
1 mmHg at 162 °F ; 5 mmHg at 215.8 °F (NTP, 1992), 0.008 [mmHg], Vapor pressure: 1 mm Hg at 72.0 °C, 0.0075 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2.9 | |
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Record name | 2,4,5-Trichlorophenol | |
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Mechanism of Action |
The molecular basis of the toxic properties of phenoxy herbicides in humans and animals has been insufficiently studied. In this study, damage parameters [levels of reduced glutathione (GSH) and total glutathione; activity of glutathione reductase (GR); activities of catalase (CAT) and superoxide dismutase (SOD); levels of adenine nucleotides and adenine energy charge (AEC)] were measured in human erythrocytes exposed in vitro to 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and its metabolite 2,4,5-trichlorophenol (2,4,5-TCP). Both 2,4,5-T and 2,4,5-TCP decreased the level of reduced glutathione (GSH) in erythrocytes in comparison to the control, but did not significantly change the total glutathione (2GSH + GSSG). This suggests that GSH concentration decreases concomitantly with an increase in oxidized glutathione (GSSG). 2,4,5-TCP at 100 ppm significantly decreased catalase and SOD activities. 2,4,5-T and 2,4,5-TCP did not significantly change the activity of glutathione reductase. 2,4,5-TCP decreased the level of ATP and increased the content of ADP and AMP, indicating a fall in AEC. 2,4,5-T and 2,4,5-TCP significantly changed the erythrocyte morphology. All these data are evidence of oxidative stress in erythrocytes incubated with 2,4,5-T and 2,4,5-TCP; the stress appears to be more intense in the case of 2,4,5-TCP., Chlorinated phenols ... are very effective (... in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without affecting electron transport. As a result of this action, which is believed to occur at mitochondrial /membrane/, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/ | |
Record name | 2,4,5-TRICHLOROPHENOL | |
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Impurities |
2,3,7,8-Tetrachlorodibenzo-p-dioxin may be formed as a byproduct during the synthesis of 2,4,5-trichlorophenol by the hydrolysis of 1,2,4,5-tetrachlorobenzene using methanol and sodium hydroxide at elevated pressure or ethylene glycol and sodium hydroxide at atmospheric pressure., All technical and formulated 2,4,5-trichlorophenol products are contaminated in varying degrees by a byproduct of the manufacturing process, 2,3,7,8-tetrachlorodibenzo-p-dioxin., ... Tri-, tetra- and pentachlorodimethoxy-dibenzofurans were present in 3/6 samples of 2,4,5-trichlorophenol or its sodium salt; and tetra-, penta- and hexachlorodibenzofurans were found in one sample of 2,4,6-trichlorophenol. | |
Record name | 2,4,5-TRICHLOROPHENOL | |
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Product Name |
2,4,5-Trichlorophenol | |
Color/Form |
Needles from alcohol, petroleum ether, Needles from alcohol or ligroin, Gray flakes in sublimed mass, Colorless needles | |
CAS RN |
95-95-4 | |
Record name | 2,4,5-TRICHLOROPHENOL | |
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Record name | 2,4,5-Trichlorophenol | |
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Record name | 2,4,5-trichlorophenol | |
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Record name | 2,4,5-TRICHLOROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32526637PN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,4,5-TRICHLOROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4067 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4,5-TRICHLOROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0879 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
154 °F (NTP, 1992), 67 °C | |
Record name | 2,4,5-TRICHLOROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17868 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,4,5-TRICHLOROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4067 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4,5-TRICHLOROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0879 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.